Cas no 85686-48-2 (6-(2,4-dichlorophenoxy)pyridin-3-amine)

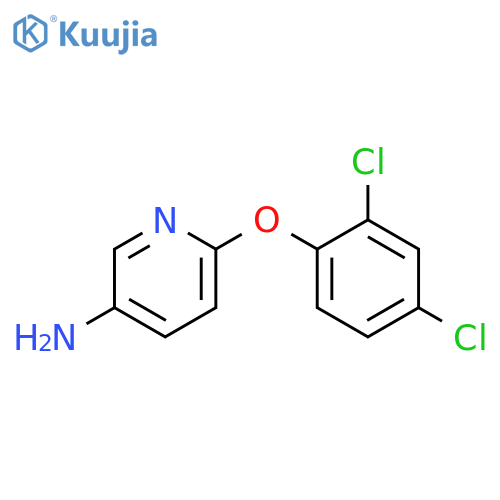

85686-48-2 structure

商品名:6-(2,4-dichlorophenoxy)pyridin-3-amine

6-(2,4-dichlorophenoxy)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 6-(2,4-dichlorophenoxy)pyridin-3-amine

- 5-Amino-2-(2,4-dichlorophenoxy)pyridine

- 3-Amino-6-(2,4-dichlorophenoxy)pyridine

- 85686-48-2

- AKOS000146660

- D81746

- CS-0157095

- SCHEMBL1200417

- 5-amino-2-(2,4-dichlorophenoxy) pyridine

- DTXSID70352826

- FT-0620795

- 2,4-Dichlorophenoxy-5-pyridinamine

- HMS544G04

- F3284-7372

- MFCD00052643

- SY317457

- Maybridge1_001016

- NS-03858

- Oprea1_493278

- 5-Amino-2-(2,4-dichlorophenoxy)pyridine, AldrichCPR

- XBBAKFQNAVTALV-UHFFFAOYSA-N

- 6-(2,4-Dichloro-phenoxy)-pyridin-3-ylamine

- 6-(2,4-DICHLOROPHENOXY)PYRIDIN-3-AMINE, 97

- 6-(2,4-Dichlorophenoxy)pyridin-3-amine,97

-

- MDL: MFCD00052643

- インチ: InChI=1S/C11H8Cl2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2

- InChIKey: XBBAKFQNAVTALV-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)N

計算された属性

- せいみつぶんしりょう: 254.0013683g/mol

- どういたいしつりょう: 254.0013683g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.3

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 48.1Ų

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 111℃

- ふってん: 329.5±35.0 °C at 760 mmHg

- フラッシュポイント: 153.1±25.9 °C

- 屈折率: 1.642

- PSA: 48.14000

- LogP: 4.34410

- じょうきあつ: 0.0±0.8 mmHg at 25°C

- ようかいせい: 未確定

6-(2,4-dichlorophenoxy)pyridin-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-(2,4-dichlorophenoxy)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB176780-1 g |

5-Amino-2-(2,4-dichlorophenoxy)pyridine, 97%; . |

85686-48-2 | 97% | 1 g |

€102.70 | 2023-07-20 | |

| abcr | AB176780-25 g |

5-Amino-2-(2,4-dichlorophenoxy)pyridine, 97%; . |

85686-48-2 | 97% | 25 g |

€554.20 | 2023-07-20 | |

| eNovation Chemicals LLC | D766891-25g |

5-Amino-2-(2,4-dichlorophenoxy)pyridine |

85686-48-2 | 99% | 25g |

$365 | 2024-06-07 | |

| abcr | AB176780-5g |

5-Amino-2-(2,4-dichlorophenoxy)pyridine, 97%; . |

85686-48-2 | 97% | 5g |

€219.00 | 2025-02-20 | |

| abcr | AB176780-25g |

5-Amino-2-(2,4-dichlorophenoxy)pyridine, 97%; . |

85686-48-2 | 97% | 25g |

€606.40 | 2025-02-20 | |

| OTAVAchemicals | 7018930028-1000MG |

6-(2,4-dichlorophenoxy)pyridin-3-amine |

85686-48-2 | 95% | 1g |

$327 | 2023-06-25 | |

| Aaron | AR003N1V-250mg |

5-Amino-2-(2,4-dichlorophenoxy)pyridine |

85686-48-2 | 97% | 250mg |

$14.00 | 2025-01-22 | |

| Aaron | AR003N1V-5g |

5-Amino-2-(2,4-dichlorophenoxy)pyridine |

85686-48-2 | 97% | 5g |

$116.00 | 2025-01-22 | |

| abcr | AB176780-250mg |

5-Amino-2-(2,4-dichlorophenoxy)pyridine, 97%; . |

85686-48-2 | 97% | 250mg |

€80.40 | 2025-02-20 | |

| Ambeed | A405136-25g |

6-(2,4-Dichlorophenoxy)pyridin-3-amine |

85686-48-2 | 97% | 25g |

$335.0 | 2024-04-17 |

6-(2,4-dichlorophenoxy)pyridin-3-amine 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

85686-48-2 (6-(2,4-dichlorophenoxy)pyridin-3-amine) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85686-48-2)6-(2,4-dichlorophenoxy)pyridin-3-amine

清らかである:99%

はかる:25g

価格 ($):302.0